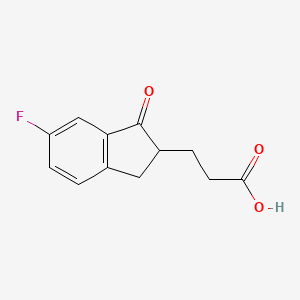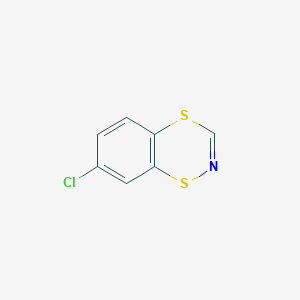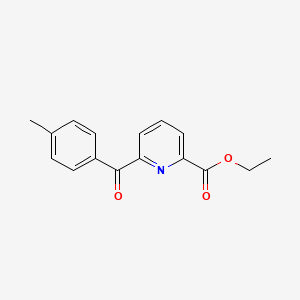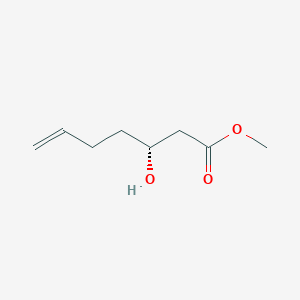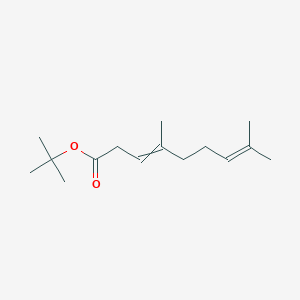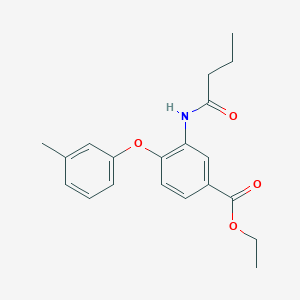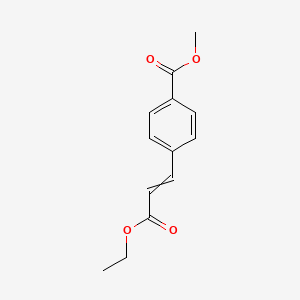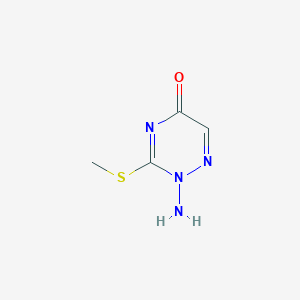
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a triazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a methylsulfanyl group with a triazinone-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Aplicaciones Científicas De Investigación
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(methylsulfanyl)propanoic acid: Another compound with a methylsulfanyl group but with a different core structure.
2-Amino-3-methylphenol: Contains an amino and methyl group but lacks the triazinone ring.
Uniqueness
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to its triazinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Propiedades
Número CAS |
85276-91-1 |
|---|---|
Fórmula molecular |
C4H6N4OS |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-amino-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-10-4-7-3(9)2-6-8(4)5/h2H,5H2,1H3 |
Clave InChI |
ZKVGVEUZRHMLGG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)C=NN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
